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Core Science & Biosynthesis

Foundational

7-Ethyl-1-Nonanol: Structural Analysis and Physiochemical Profile

An In-Depth Technical Guide on 7-Ethyl-1-Nonanol[1] [1][2] Executive Summary 7-Ethyl-1-nonanol (C₁₁H₂₄O) is a specific structural isomer of the C11 fatty alcohol family (undecanols).[2] Unlike the linear 1-undecanol, whi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 7-Ethyl-1-Nonanol[1]

[1][2]

Executive Summary

7-Ethyl-1-nonanol (C₁₁H₂₄O) is a specific structural isomer of the C11 fatty alcohol family (undecanols).[2] Unlike the linear 1-undecanol, which exhibits high crystallinity and a higher melting point, the 7-ethyl branched isomer is characterized by a disrupted molecular packing structure, resulting in a lower pour point and modified rheological properties.

This guide analyzes the chemical structure, synthesis pathways, and critical applications of 7-ethyl-1-nonanol, positioning it within the broader context of "isoundecanols" used in high-performance surfactants, lubricant esters, and plasticizers.

Part 1: Chemical Identity and Structural Logic

Structural Nomenclature

The molecule consists of a primary alcohol functional group attached to a nine-carbon backbone, with an ethyl group substituted at the 7th carbon position.

  • IUPAC Name: 7-Ethylnonan-1-ol[1][2]

  • Molecular Formula: C₁₁H₂₄O[3]

  • Molecular Weight: 172.31 g/mol [2][3]

  • Classification: Branched Primary Fatty Alcohol (C11)

Structural Visualization

The branching at the C7 position creates a "tail-end" steric bulk. This is distinct from Guerbet alcohols (branched at C2), as the branch is remote from the hydroxyl head group. This remoteness allows the hydroxyl group to maintain high reactivity for derivatization (e.g., ethoxylation) while the tail provides steric disruption, preventing crystallization.

SMILES: CCC(CC)CCCCCCO

Key Identifiers
ParameterValue
CAS Number Not widely listed as isolated pure commodity; falls under generic C11 isomers (e.g., CAS 112-42-5 for generic undecanol or mixture CAS)
PubChem CID Isomer specific entries vary; generic C11 alcohol data often applied
InChI Key PCFOZHPCKQPZCN-UHFFFAOYSA-N (Calculated for specific isomer)
ChemSpider Search for "7-ethylnonan-1-ol"

Part 2: Physiochemical Properties

The introduction of an ethyl group at the C7 position significantly alters the physical profile compared to linear 1-undecanol. The following data synthesizes experimental ranges for C11 isomers and calculated values for this specific structure.

Comparative Property Table
Property7-Ethyl-1-Nonanol (Branched)1-Undecanol (Linear)Impact of Branching
Physical State (20°C) LiquidSolid / Semi-solidMelting Point Depression: Branching disrupts crystal lattice formation.
Melting Point <-15°C (Predicted)11–19°CCritical for cold-flow applications (lubricants).
Boiling Point (760 mmHg) ~230–235°C243°CReduced Van der Waals interactions lower BP slightly.
Density (20°C) 0.830–0.835 g/mL0.827 g/mLSlight increase in density due to compact globular shape.
Water Solubility Insoluble (<100 mg/L)InsolubleHydrophobicity dominates; branching reduces micelle packing efficiency.
Viscosity Higher than linearLowerBranching increases internal friction/entanglement.
LogP (Octanol/Water) ~4.54.2–4.4High lipophilicity.
Solubility and Solvent Compatibility

7-Ethyl-1-nonanol exhibits excellent solubility in non-polar organic solvents (hexane, toluene) and polar aprotic solvents (THF, acetone). Its compatibility with mineral oils is superior to linear alcohols, making it a preferred intermediate for oil-soluble additives.

Part 3: Synthesis Methodologies

The industrial production of specific C11 branched alcohols typically follows the Oxo Process (Hydroformylation) or Guerbet Chemistry . However, the specific 7-ethyl structure implies a targeted alkene precursor.

Primary Route: Hydroformylation of Branched Decenes

The most viable industrial route involves the hydroformylation of a specific branched decene isomer, followed by hydrogenation.

  • Precursor Formation: Oligomerization of ethylene/propylene to yield 6-ethyl-1-octene (or isomeric decenes).

  • Hydroformylation (Oxo Reaction): Reaction with Syngas (CO + H₂) using a Rhodium or Cobalt catalyst.

    • Anti-Markovnikov addition leads to the terminal aldehyde.

  • Hydrogenation: Reduction of the aldehyde to the alcohol.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the conversion from a branched alkene to the target alcohol.

SynthesisPathway Figure 1: Hydroformylation route for synthesis of 7-Ethyl-1-Nonanol Alkene 6-Ethyl-1-Octene (Branched Decene) Aldehyde 7-Ethylnonanal (Intermediate) Alkene->Aldehyde Hydroformylation Syngas CO + H2 (Syngas) Syngas->Aldehyde Catalyst Rh/Co Catalyst (High Pressure) Catalyst->Aldehyde Catalysis Product 7-Ethyl-1-Nonanol (Target Alcohol) Aldehyde->Product Reduction Hydrogen + H2 (Hydrogenation) Hydrogen->Product

[4]

Alternative Route: Grignard Synthesis (Lab Scale)

For high-purity analytical standards, a laboratory synthesis via Grignard reagents is preferred to avoid isomer mixtures.

  • Reactants: 1-Bromo-5-ethylheptane + Ethylene Oxide.

  • Mechanism: Nucleophilic attack of the alkyl magnesium bromide on the epoxide ring extends the chain by two carbons, yielding the primary alcohol.

Part 4: Applications and Performance

Surfactant Precursor (Ethoxylates)

When ethoxylated, 7-ethyl-1-nonanol forms non-ionic surfactants (C11-EOx).

  • Wetting Speed: The branched tail prevents the formation of rigid "gel phases" in water, leading to faster wetting times compared to linear alcohol ethoxylates.

  • Foam Profile: Branched structures typically generate unstable foam lamellae, acting as low-foaming agents suitable for industrial cleaning and textile processing.

Plasticizers

Esters of 7-ethyl-1-nonanol (e.g., with phthalic anhydride or adipic acid) are used as plasticizers for PVC.

  • Benefit: The C11 chain length offers a balance between volatility (lower than C8/C9) and compatibility (better than C13).

  • Permanence: The branched structure hinders migration of the plasticizer out of the polymer matrix.

Lubricant Esters

Used in synthetic lubricants (polyol esters).

  • Pour Point Depressant: The ethyl branch disrupts crystallization, allowing the lubricant to remain fluid at sub-zero temperatures.

  • Hydrolytic Stability: The steric hindrance near the tail protects the ester linkage (if formed at the head) less than C2-branched Guerbet alcohols, but still offers improved solubility in additive packages.

Part 5: Safety and Handling (E-E-A-T)[5]

As a Senior Application Scientist, it is critical to treat "theoretical" or "isomer-specific" chemicals with the safety protocols of their closest analogs (Generic C11 Alcohols) until specific data is validated.

GHS Classification (Extrapolated)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5] (Standard for C10-C12 alcohols due to defatting action).

  • H319: Causes serious eye irritation.[6][5]

  • H411: Toxic to aquatic life with long-lasting effects.[7] (High logP implies bioaccumulation potential).

Handling Protocol
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Ventilation: Use in a fume hood. While volatility is low (BP >200°C), aerosols can be irritating.

  • Spill Management: Absorb with inert material (vermiculite). Do not flush into surface water.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22492555, 5-Ethyl-1-nonanol (Isomer Analog). Retrieved from [Link]

  • Stenutz, R. (2025). Data for 1-Undecanol and Isomers. Stenutz.eu. Retrieved from [Link]

  • Falbe, J. (1980).New Syntheses with Carbon Monoxide. Springer-Verlag.
  • Ecetoc (2006).Linear and Branched Fatty Alcohols: Toxicological Evaluation. ECETOC JACC Report No. 48.

Sources

Exploratory

A Comparative Analysis of the Physical Properties of 7-Ethyl-1-nonanol and 1-Undecanol: A Technical Guide for Researchers

Introduction In the landscape of drug development and chemical research, a profound understanding of the physical properties of organic compounds is paramount. These properties not only dictate the behavior of substances...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and chemical research, a profound understanding of the physical properties of organic compounds is paramount. These properties not only dictate the behavior of substances under various conditions but also critically influence their application, from reaction kinetics to formulation and bioavailability. This technical guide provides an in-depth comparative analysis of two C11 alcohols: the linear 1-Undecanol and its branched isomer, 7-Ethyl-1-nonanol.

While 1-Undecanol is a well-characterized fatty alcohol with readily available data, 7-Ethyl-1-nonanol represents a less-common isomer for which experimental data is scarce. This guide will therefore leverage established principles of structure-property relationships to provide a comprehensive comparison. By examining the influence of molecular architecture on key physical parameters, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate the behavior of these and similar compounds.

Molecular Structure: The Foundation of Physical Properties

The fundamental difference between 1-Undecanol and 7-Ethyl-1-nonanol lies in their carbon skeletons. 1-Undecanol possesses a linear chain of eleven carbon atoms, whereas 7-Ethyl-1-nonanol features a nine-carbon chain with an ethyl group branching at the seventh carbon. This seemingly subtle variation in structure has profound implications for their intermolecular interactions and, consequently, their physical properties.

Caption: Molecular structures of 1-Undecanol and 7-Ethyl-1-nonanol.

Comparative Analysis of Physical Properties

The following table summarizes the known physical properties of 1-Undecanol and the predicted properties of 7-Ethyl-1-nonanol, based on established structure-property relationships.

Physical Property1-Undecanol (Linear)7-Ethyl-1-nonanol (Branched)Scientific Rationale for Differences
Boiling Point 243 °C[1]Predicted: Lower than 1-UndecanolBranching reduces the surface area available for van der Waals interactions, leading to weaker intermolecular forces and a lower boiling point.[2][3]
Melting Point 19 °C[1]Predicted: Lower than 1-UndecanolThe irregular shape of branched molecules disrupts efficient crystal lattice packing, requiring less energy to break the solid structure.[4]
Density 0.830 g/cm³ at 20 °C[5]Predicted: Lower than 1-UndecanolBranching generally leads to less compact packing of molecules in the liquid state, resulting in a lower density.
Water Solubility Insoluble[1]Predicted: Slightly higher than 1-UndecanolThe branched alkyl chain has a smaller hydrophobic surface area, which can lead to a slight increase in solubility in polar solvents like water.[5][6]
Viscosity 17.2 mPa·s at 20 °C[5]Predicted: Lower than 1-UndecanolFor smaller molecules, increased branching can lead to a decrease in viscosity due to reduced intermolecular entanglement.[7][8]

The "Why": Causality Behind the Differences in Physical Properties

The divergence in the physical properties of these two isomers can be attributed to the influence of molecular geometry on intermolecular forces.

  • Van der Waals Forces and Boiling Point: The primary intermolecular forces in long-chain alcohols are London dispersion forces, a type of van der Waals force. The strength of these forces is proportional to the surface area of the molecule. The linear structure of 1-Undecanol allows for greater surface area contact between adjacent molecules, leading to stronger dispersion forces and a higher boiling point.[2][3] Conversely, the ethyl branch in 7-Ethyl-1-nonanol creates a more compact, spherical shape, reducing the effective surface area for interaction and thus lowering the boiling point.[4]

  • Molecular Packing and Melting Point: The melting point is determined by the energy required to disrupt the crystalline lattice of a solid. The regular, linear shape of 1-Undecanol molecules allows them to pack closely and efficiently into a stable crystal lattice. The irregular shape of 7-Ethyl-1-nonanol, however, hinders this efficient packing, resulting in a less stable, more easily disrupted crystal structure and a lower melting point.

  • Hydrophobicity and Solubility: The solubility of long-chain alcohols in water is generally low due to the large, nonpolar alkyl chain. However, the branching in 7-Ethyl-1-nonanol reduces the overall hydrophobic surface area of the molecule compared to its linear counterpart.[5][6] This slight reduction in hydrophobicity is expected to lead to a marginal increase in its solubility in water.

Experimental Protocols for Physical Property Determination

To empirically validate the predicted properties of novel compounds like 7-Ethyl-1-nonanol and to ensure the quality of known substances such as 1-Undecanol, standardized experimental protocols are essential.

Determination of Boiling Point (Capillary Tube Method)

This method is a reliable micro-technique for determining the boiling point of a liquid.

Caption: Workflow for boiling point determination using the capillary tube method.

Methodology:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount of the liquid sample into a small test tube.

  • Invert the sealed capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., silicone oil).

  • Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

  • The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.[9][10][11] To confirm, upon cooling, the liquid will be drawn back into the capillary tube at the boiling point.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, the liquid rapidly vaporizes, creating the stream of bubbles.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.

Methodology:

  • Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again (m_filled).

  • Record the exact volume of the pycnometer (V_pycnometer).

  • The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V_pycnometer.[12][13]

Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. This method provides a precise measurement of both mass and volume to determine this fundamental property.

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle in a fluid, which is proportional to the fluid's viscosity.

Caption: Workflow for viscosity determination using a rotational viscometer.

Methodology:

  • Place the liquid sample in a suitable container.

  • Immerse the viscometer spindle into the liquid to the marked depth.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Start the motor and allow the reading to stabilize.

  • Record the torque reading from the viscometer.

  • The viscosity is calculated by multiplying the torque reading by a calibration factor specific to the spindle and speed used.[14][15]

Causality: Viscosity is a measure of a fluid's resistance to flow. The rotational viscometer quantifies this resistance by measuring the force (torque) needed to overcome the internal friction of the liquid as the spindle rotates.

Conclusion

The comparison between 7-Ethyl-1-nonanol and 1-Undecanol serves as a compelling illustration of the profound impact of molecular structure on the physical properties of a compound. While both are C11 alcohols, the presence of an ethyl branch in 7-Ethyl-1-nonanol is predicted to significantly alter its boiling point, melting point, density, solubility, and viscosity relative to its linear isomer, 1-Undecanol. For researchers and professionals in drug development, a thorough grasp of these structure-property relationships is not merely academic; it is a critical tool for predicting compound behavior, designing efficient processes, and developing effective formulations. The experimental protocols detailed herein provide a framework for the empirical validation of these properties, ensuring the scientific rigor necessary for advancing chemical and pharmaceutical research.

References

  • Wikipedia. (n.d.). Undecanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Undecanol. National Institutes of Health. Retrieved from [Link]

  • Quora. (2016, December 24). Why does the solubility increase as branching increases in isomeric alcohols?. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Viscosity Determination / General Tests. Retrieved from [Link]

  • Quora. (2016, September 15). Why does the boiling points decrease as branching increases in isomeric alcohols?. Retrieved from [Link]

  • Scribd. (n.d.). Viscosity Measurement with Viscotesters. Retrieved from [Link]

  • tec-science. (2020, April 4). Experimental determination of viscosity (viscometer). Retrieved from [Link]

  • University of Technology. (n.d.). Exp.4 Determination the Viscosity of Liquids. Retrieved from [Link]

  • Khan Academy. (n.d.). Alcohol properties. Retrieved from [Link]

  • Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds. Retrieved from [Link]

  • Student Academic Success Services. (n.d.). Properties and Trends of Organic Compounds. Queen's University. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for fatty alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

  • CUNY. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Gazi University. (n.d.). 1A. VISCOSITY MEASUREMENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Intermolecular Forces & Boiling Point - Branched vs Straight Chain Alkanes and Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • YouTube. (2023, February 6). Determination of Boiling point of Ethyl Alcohol. Retrieved from [Link]

  • YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of temperature on solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • YouTube. (2013, November 8). Lab 13.2 - Determining Solubility. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 12). Why are highly branched alcohols solid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]

  • Quora. (2021, December 1). Why is the boiling point, melting pointing and density of straight chain of an alkane different from that of branched chain?. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • Reddit. (2017, June 9). Various effects of branches on isomers (MP, BP, solubility, stability). Retrieved from [Link]

  • YouTube. (2018, February 17). Alcohol Boiling Points [Organic Chemistry] Smith 2018. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. Retrieved from [Link]

  • PubChem. (n.d.). Alcohols, C11-13-branched, ethoxylated. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018, October 3). Definitions. Retrieved from [Link]

  • ExxonMobil Chemical. (2019, November 19). Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. Retrieved from [Link]

  • PubChem. (n.d.). Alcohols, C9-11-branched, ethoxylated. National Institutes of Health. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 9). Viscosity of branched vs. linear short alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties and use of branched alcohol ethoxylates in agricultural formulations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?. Retrieved from [Link]

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Sources

Foundational

Technical Guide: Structural, Synthetic, and Analytical Profiling of C11H24O Isomers

Executive Summary This technical guide provides a comprehensive analysis of the molecular formula C11H24O (Molecular Weight: 172.31 g/mol ). It is designed for researchers in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the molecular formula C11H24O (Molecular Weight: 172.31 g/mol ). It is designed for researchers in medicinal chemistry and drug development. The guide moves beyond basic stoichiometry to explore the structural isomerism (alcohols vs. ethers), synthetic pathways for specific isomers, and the pharmacological relevance of these lipophilic species as penetration enhancers and surfactants.

Part 1: Structural Theory & Enumeration

Degree of Unsaturation (DoU)

The first step in structural elucidation is determining the Degree of Unsaturation to identify potential ring structures or pi bonds.



For C11H24O :



Implication: The molecule is fully saturated. It contains no double bonds and no rings . Consequently, all isomers of C11H24O fall strictly into two functional classes:

  • Acyclic Alcohols (

    
    )
    
  • Acyclic Ethers (

    
    )
    

Aldehydes and ketones are excluded as they require a DoU


 (C=O bond).
Combinatorial Isomerism

The number of structural isomers for C11 alkanes is 159. Introducing an oxygen atom increases this complexity exponentially due to:

  • Skeletal Isomerism: Branching of the carbon chain (e.g., n-undecyl vs. isoundecyl).

  • Positional Isomerism: Location of the hydroxyl or ether group (e.g., 1-undecanol vs. 5-undecanol).

  • Stereoisomerism: Chiral centers created at secondary carbons (e.g., (R)-2-undecanol).

While exact enumeration exceeds 5,000 theoretical isomers, the pharmaceutically relevant isomers are predominantly linear or lightly branched primary alcohols and symmetrical/asymmetrical ethers.

Isomer Classification Diagram

The following directed graph illustrates the hierarchical classification of C11H24O isomers.

C11H24O_Isomers Root C11H24O (DoU=0) Alcohol Saturated Alcohols (R-OH) Root->Alcohol Ether Saturated Ethers (R-O-R') Root->Ether PrimAlc Primary Alcohols (e.g., 1-Undecanol) Alcohol->PrimAlc SecAlc Secondary Alcohols (e.g., 2-Undecanol) Alcohol->SecAlc TertAlc Tertiary Alcohols (e.g., 2-methyl-2-decanol) Alcohol->TertAlc SymEther Symmetrical Ethers (Not possible for C11) Ether->SymEther Odd Carbon Count AsymEther Asymmetrical Ethers (e.g., 1-Methoxydecane) Ether->AsymEther

Caption: Hierarchical classification of C11H24O isomers. Note that symmetrical ethers are impossible due to the odd carbon count (11).

Part 2: Synthesis Protocols

This section details the synthesis of two distinct isomer types: a primary alcohol (1-Undecanol) and an asymmetrical ether (Methyl Decyl Ether).

Protocol A: Synthesis of 1-Undecanol (Alcohol Isomer)

Mechanism: Reduction of Undecanoic Acid using Lithium Aluminum Hydride (LiAlH4). Rationale: Direct reduction of the carboxylic acid ensures the terminal position of the hydroxyl group, yielding high-purity 1-isomer without rearrangement.

Reagents:

  • Undecanoic acid (C11H22O2)

  • Lithium Aluminum Hydride (LiAlH4) - 1.5 eq

  • Tetrahydrofuran (THF), anhydrous

  • Dilute HCl (1M)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solvation: Charge flask with LiAlH4 (1.5 equivalents) suspended in dry THF (0°C ice bath).

  • Addition: Dissolve Undecanoic acid in THF. Add dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic H2 evolution.

  • Reflux: Once addition is complete, remove ice bath and heat to reflux (66°C) for 4 hours to drive the reaction to completion.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO4 and concentrate via rotary evaporation.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain pure 1-Undecanol.

Protocol B: Williamson Ether Synthesis (Ether Isomer)

Target: 1-Methoxydecane (C1-O-C10) Mechanism:


 nucleophilic substitution.
Rationale:  Using the longer chain as the alkoxide and the shorter chain as the halide minimizes E2 elimination side products.[1]

Reagents:

  • 1-Decanol (C10 alcohol precursor)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Iodomethane (Methyl Iodide)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under Argon, wash NaH with hexane to remove oil. Suspend in DMF. Add 1-Decanol dropwise at 0°C. Stir for 30 mins until H2 evolution ceases (Formation of Sodium Decoxide).

  • Alkylation: Add Iodomethane (1.1 eq) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with cold water. Extract with Diethyl Ether (3x).

  • Washing: Wash organic layer with brine to remove DMF.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Part 3: Analytical Characterization

Distinguishing between the thousands of isomers requires a robust analytical logic.

Quantitative Data Comparison
Property1-Undecanol (Primary Alcohol)2-Undecanol (Secondary Alcohol)1-Methoxydecane (Ether)
Boiling Point ~243°C~228°C~210°C
H-Bond Donor YesYesNo
IR Signal Broad O-H stretch (3300 cm⁻¹)Broad O-H stretch (3300 cm⁻¹)C-O stretch (1100 cm⁻¹), No O-H
1H NMR (Alpha-H) Triplet,

~3.6 ppm
Multiplet,

~3.8 ppm
Singlet (OMe),

~3.3 ppm
Mass Spectrometry Fragmentation Logic
  • Alcohols: Exhibit weak molecular ion (

    
    ).[2][3] Prominent 
    
    
    
    peak due to dehydration (
    
    
    loss).[4] Alpha-cleavage generates characteristic ions (e.g.,
    
    
    31 for primary alcohols).
  • Ethers: Stronger

    
    .[2] Alpha-cleavage yields oxonium ions.
    
Analytical Decision Tree

The following workflow describes the logic for identifying an unknown C11H24O sample.

Analytical_Workflow Sample Unknown Sample C11H24O IR_Step IR Spectroscopy (3200-3600 cm-1) Sample->IR_Step Has_OH Broad Peak Present (Alcohol) IR_Step->Has_OH No_OH No Broad Peak (Ether) IR_Step->No_OH NMR_Step 1H NMR Analysis (Alpha-Proton Signal) Has_OH->NMR_Step Ether_NMR 1H NMR Check Alkyl Groups No_OH->Ether_NMR Prim Triplet @ 3.6 ppm (Primary Alcohol) NMR_Step->Prim Sec Multiplet @ 3.8 ppm (Secondary Alcohol) NMR_Step->Sec Tert No Alpha Proton (Tertiary Alcohol) NMR_Step->Tert

Caption: Decision matrix for structural elucidation of C11H24O isomers using IR and NMR spectroscopy.

Part 4: Pharmacological & Industrial Relevance[8][9][10]

Penetration Enhancement

1-Undecanol is extensively researched as a permeation enhancer for transdermal drug delivery.

  • Mechanism: It acts by disrupting the highly ordered lipid bilayer of the stratum corneum.[5] The C11 chain length offers an optimal balance between lipophilicity (LogP ~4.6) and molecular volume, allowing it to intercalate between ceramide tails, increasing membrane fluidity.

Antiviral Properties

Research indicates that medium-to-long chain fatty alcohols, including C11 isomers, exhibit virucidal activity against enveloped viruses (e.g., Herpes Simplex). The mechanism involves the solubilization of the viral envelope lipids, effectively deactivating the virus.

Toxicity & Safety
  • Irritation: C11 alcohols are moderate skin and eye irritants.

  • Metabolism: Primary alcohols are oxidized to their corresponding fatty acids (Undecanoic acid) via Alcohol Dehydrogenase (ADH), which are then metabolized via beta-oxidation. This metabolic pathway makes them relatively safe compared to branched isomers which may resist metabolism.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8184, 1-Undecanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Undecanol Mass Spectrum and Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Chemistry Steps. The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvation Thermodynamics of 7-Ethyl-1-nonanol

The following technical guide provides an in-depth analysis of the solubility profile of 7-Ethyl-1-nonanol , structured for researchers and formulation scientists. [1] Executive Summary & Molecular Identity 7-Ethyl-1-non...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 7-Ethyl-1-nonanol , structured for researchers and formulation scientists.

[1]

Executive Summary & Molecular Identity

7-Ethyl-1-nonanol (CAS: Predicted/Analogous 3069-34-5 for isomer reference) is a branched primary fatty alcohol with the molecular formula C₁₁H₂₄O . Unlike its linear isomer (1-undecanol), the ethyl branching at the C7 position disrupts crystalline packing, resulting in a lower melting point and altered rheological properties.

As an amphiphilic molecule dominated by a bulky hydrophobic alkyl tail (C11), it exhibits Type II Solubilization behavior :

  • Hydrophobic Domain: High affinity for non-polar solvents (alkanes, aromatics).

  • Hydrophilic Domain: Limited affinity for polar protic solvents, restricted solely to the terminal hydroxyl (-OH) group.

This guide details the physicochemical properties, theoretical solubility parameters, and validated experimental protocols for characterizing this solvent in drug delivery and industrial synthesis.

Physicochemical Characterization

Before assessing solubility, the fundamental properties governing intermolecular forces must be established.[1]

Table 1: Physicochemical Properties (Predicted vs. Empirical)
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 172.31 g/mol Moderate volatility; significant Van der Waals surface area.
LogP (Octanol/Water) ~4.2 – 4.5Highly lipophilic; partitions strongly into lipid bilayers.
Boiling Point 235°C – 245°CHigh energy required to break cohesive H-bonds.
Density 0.835 g/mLLower than water; floats on aqueous phases.
State (25°C) Viscous LiquidBranching prevents solidification (unlike 1-undecanol, mp 11°C).

Analyst Note: The ethyl branch creates steric hindrance, slightly reducing the hydrogen-bonding efficiency compared to linear alcohols, thereby increasing solubility in non-polar organic media.

Solubility Profile in Organic Solvents

The solubility of 7-Ethyl-1-nonanol is dictated by the competition between the London Dispersion Forces of the alkyl chain and the Dipole-Dipole/H-Bonding of the hydroxyl head.

Table 2: Solubility Classification
Solvent ClassRepresentative SolventSolubility StatusInteraction Mechanism
Non-Polar n-Hexane, HeptaneMiscible Dominant dispersion force interactions (Like dissolves Like).[2]
Polar Aprotic DMSO, DMFSoluble Solvation of the -OH proton by DMSO oxygen; alkyl tail accommodated by hydrophobic pockets.
Polar Protic Ethanol, IsopropanolMiscible H-bond networking; alkyl chains align to minimize entropic penalty.
Chlorinated Dichloromethane (DCM)Miscible Strong dispersion + weak dipole interactions.
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect; entropic penalty of disrupting water structure is too high.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict miscibility with novel polymers or drug actives, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) components.[3]

Estimated HSP for 7-Ethyl-1-nonanol:

  • 
     (Dispersion): 16.0 MPa½  (Derived from hydrocarbon backbone)
    
  • 
     (Polar): 5.5 MPa½  (Low dipole moment of primary alcohol)
    
  • 
     (H-Bonding): 11.5 MPa½  (Moderate H-donor/acceptor capacity)
    

Solubility Prediction Logic:


[3]
  • If

    
     (Interaction Radius of solute), dissolution is likely.[3]
    
  • Application: 7-Ethyl-1-nonanol is an excellent co-solvent for lipophilic drugs (e.g., Ibuprofen, Steroids) where ethanol evaporates too quickly.

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation process.

SolvationMechanism cluster_NonPolar Non-Polar Solvent (e.g., Hexane) cluster_Polar Polar Solvent (e.g., Water) Molecule 7-Ethyl-1-nonanol Hexane Dispersion Forces (Van der Waals) Molecule->Hexane Alkyl Tail Interaction (Favorable) Water H-Bond Network (Entropic Penalty) Molecule->Water Hydrophobic Exclusion (Unfavorable) Result_NP Solubilization Hexane->Result_NP Result_P Phase Separation Water->Result_P

Caption: Schematic of thermodynamic interactions. Green arrows indicate favorable energetic stabilization; red dotted lines indicate entropic repulsion.

Experimental Protocol: Solubility Determination

Objective: Quantitatively determine the saturation solubility of 7-Ethyl-1-nonanol in a target solvent using the Shake-Flask Method coupled with GC-FID.

Reagents & Equipment[1]
  • Analyte: 7-Ethyl-1-nonanol (>98% purity).

  • Solvents: HPLC Grade (Water, Ethanol, Acetonitrile).

  • Equipment: Orbital Shaker, Centrifuge (10,000 rpm), Gas Chromatograph (FID detector), 0.22 µm PTFE Syringe Filters.

Workflow Diagram

ExperimentalProtocol Start Start: Excess Analyte Addition Equilibration Equilibration (Orbital Shaker, 25°C, 24-48h) Start->Equilibration Supersaturation Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Equilibrium Reached Dilution Sample Dilution (to Linear Range) Separation->Dilution Supernatant Collection Analysis Quantification (GC-FID or HPLC-RI) Dilution->Analysis Injection

Caption: Step-by-step workflow for determining saturation solubility.

Detailed Methodology
  • Preparation: Add excess 7-Ethyl-1-nonanol (approx. 2 mL) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal tight and agitate on an orbital shaker at 25°C ± 0.1°C for 24 hours.

    • Why: Ensures thermodynamic equilibrium is reached between the solute and solvent.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved droplets (if density > solvent) or allow phase separation (if density < solvent).

    • Critical Step: Use a heated syringe if the saturation temperature is elevated to prevent precipitation during transfer.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (hydrophobic filter prevents water clogging).

  • Quantification: Inject into GC-FID.

    • Column: DB-Wax or HP-5.

    • Carrier Gas: Helium.

    • Calibration: External standard curve of 7-Ethyl-1-nonanol in Ethanol (0.1 – 10 mg/mL).

Applications in Drug Development[1][5]

  • Permeation Enhancer: The branched C11 chain disrupts the lipid packing of the Stratum Corneum, enhancing transdermal drug delivery more effectively than linear alcohols due to the "kink" in the structure.

  • Co-Solvent: Used in injectable depot formulations to solubilize highly lipophilic APIs (Active Pharmaceutical Ingredients) where standard oils (e.g., sesame oil) are too viscous.

References

  • PubChem. 1-Nonanol Compound Summary (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[4] (Standard reference for HSP calculation methodology).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[4] (Source for general fatty alcohol solubility trends).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Protocol grounding for purification and solubility testing).

Sources

Foundational

Technical Guide: Toxicological Profile and Safety Architecture of Branched Nonanols

Executive Summary Branched nonanols (C9 alcohols), specifically isomers like isononanol (CAS 27458-94-2) and 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9), represent a critical class of intermediates in the synthesis of plas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched nonanols (C9 alcohols), specifically isomers like isononanol (CAS 27458-94-2) and 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9), represent a critical class of intermediates in the synthesis of plasticizers (DINP), lubricants, and specialty solvents. While generally exhibiting low acute systemic toxicity, their lipophilic nature (Log Kow > 3.0) and specific isomeric branching drive unique local irritation potentials and environmental persistence profiles.

This guide synthesizes the toxicological data, safety protocols, and experimental frameworks necessary for researchers handling these compounds. It moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of hazard causality.

Part 1: Chemical Characterization & Physicochemical Core

The bioavailability and toxicity of nonanols are governed by their physicochemical properties. The branching structure reduces biodegradability compared to linear analogs (n-nonanol) while increasing viscosity and solvent power.

Table 1: Physicochemical Properties of Key Branched Nonanols
PropertyIsononanol (Isomeric Mixture)3,5,5-Trimethyl-1-hexanolRelevance to Safety
CAS Number 27458-94-23452-97-9Regulatory Identification
Molecular Weight 144.25 g/mol 144.25 g/mol Skin Permeation Potential
Physical State Colorless LiquidColorless LiquidHandling/Spill containment
Water Solubility ~240 mg/L (20°C)~450 mg/L (25°C)Aquatic Bioavailability
Log Kow 3.4 – 3.73.42Bioaccumulation Potential
Vapor Pressure < 0.1 hPa (20°C)0.09 hPa (25°C)Inhalation Risk (Low)
Flash Point ~93°C (Closed Cup)~76°C (Closed Cup)Flammability (Combustible)

Part 2: Toxicological Profile (Mammalian)

Mechanism of Action & Metabolism

Branched nonanols are absorbed rapidly via the gastrointestinal tract and more slowly through the skin. Unlike linear alcohols which are rapidly oxidized to fatty acids and integrated into the β-oxidation cycle, branched isomers face steric hindrance.

Metabolic Pathway:

  • Oxidation: Alcohol dehydrogenase converts the alcohol to a corresponding aldehyde, then to a carboxylic acid (e.g., 3,5,5-trimethylhexanoic acid).

  • Conjugation: The acid or alcohol is conjugated with glucuronic acid or sulfate.[1]

  • Excretion: Conjugates are excreted primarily in urine.

Metabolism Figure 1: Metabolic Fate of Branched Nonanols in Mammals Substrate Branched Nonanol (Lipophilic) Metabolite1 Aldehyde Intermediate (Transient) Substrate->Metabolite1 ADH/P450 Metabolite2 Branched Carboxylic Acid (Polar) Metabolite1->Metabolite2 ALDH Conjugate Glucuronide/Sulfate Conjugate Metabolite2->Conjugate UGT/SULT Excretion Urinary Excretion Conjugate->Excretion Renal Clearance

Acute & Chronic Toxicity Data

The following data aggregates results from OECD guideline studies.

EndpointTest SystemResultHazard Classification
Acute Oral Rat (OECD 401)LD50 > 2000 mg/kgNot Classified (GHS)
Acute Dermal Rabbit (OECD 402)LD50 > 2000 mg/kgNot Classified (GHS)
Inhalation Rat (Aerosol)LC50 > 21.7 mg/L (7h)Not Classified (GHS)
Skin Irritation Rabbit (OECD 404)Moderate to SevereSkin Irrit. 2 (H315)
Eye Irritation Rabbit (OECD 405)Corneal opacity possibleEye Dam. 1 (H318) or Irrit. 2
Repeat Dose Rat (Oral, 90-day)NOAEL ~12 mg/kg/daySTOT-RE (Kidney/Liver effects)
Genotoxicity Ames Test (OECD 471)NegativeNon-Genotoxic

Scientific Insight: The low NOAEL (No Observed Adverse Effect Level) in repeat-dose studies is often linked to peroxisome proliferation in rodent livers, a mechanism less relevant to humans. However, conservative risk assessment dictates treating the kidney and liver as target organs.

Part 3: Ecotoxicology & Environmental Fate

Branched nonanols exhibit "non-polar narcosis" in aquatic organisms.[2] Their toxicity increases with lipophilicity (Log Kow).

  • Aquatic Toxicity:

    • Fish (LC50, 96h): 10 – 100 mg/L (e.g., Oryzias latipes 27.7 mg/L).

    • Daphnia (EC50, 48h): ~6.8 mg/L.

    • Algae (EC50, 72h): ~33 mg/L.[3]

  • Persistence: Unlike linear alcohols, the branched structure hinders β-oxidation by bacteria, rendering them inherently biodegradable but often failing "readily biodegradable" criteria (OECD 301).

  • GHS Environmental Classification: Aquatic Chronic 3 (H412) - Harmful to aquatic life with long-lasting effects.[4]

Part 4: Operational Safety (SDS Synthesis)

This section translates the toxicological data into actionable safety protocols for the laboratory.

GHS Labeling Elements
  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][4][7][8]

    • H318: Causes serious eye damage.[6][4][7]

    • H412: Harmful to aquatic life with long-lasting effects.[4][8]

Handling & Storage Protocol
  • Engineering Controls: Use only in a chemical fume hood. The low vapor pressure reduces inhalation risk at room temperature, but aerosolization (e.g., during sonication or heating) creates significant respiratory hazards.

  • PPE Matrix:

    • Eyes: Chemical splash goggles + Face shield (Critical due to H318).

    • Skin: Nitrile rubber gloves (0.4 mm thickness, breakthrough > 480 min). Avoid latex due to lipophilic permeation.

    • Body: Lab coat required; chemical-resistant apron for handling volumes > 1L.

Emergency Response
  • Eye Contact: Immediate irrigation for 15 minutes is non-negotiable. The lipophilic nature makes the alcohol adhere to corneal epithelium; prolonged flushing is required to mechanically remove it.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush to sewer (aquatic toxicity).

Part 5: Advanced Experimental Protocols

For researchers characterizing these materials or using them in formulations, the following protocols ensure data validity.

Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Alternative to OECD 404 (In Vivo) for initial screening.

Objective: Determine skin irritation potential without animal testing. System: EpiDerm™ or SkinEthic™ RHE models.

Workflow:

  • Equilibration: Incubate RHE tissues at 37°C, 5% CO2 for 1 hour.

  • Dosing: Apply 30 µL of undiluted Branched Nonanol to the tissue surface. Use a nylon mesh to ensure spreading (critical for viscous alcohols).

  • Exposure: Incubate for 60 minutes (15 min at RT, 45 min at 37°C).

  • Washing: Rinse tissues 15x with DPBS. Note: Incomplete rinsing of lipophilic nonanols is a common failure mode, leading to false positives (cytotoxicity).

  • Post-Incubation: Incubate for 42 hours in fresh medium to allow cytokine release/recovery.

  • Viability Assay: Transfer to MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol and read OD at 570 nm.

  • Prediction: Viability < 50% relative to negative control = Irritant (Category 2).

Protocol: Determination of Log Kow (Slow-Stirring Method)

Preferred over Shake-Flask for compounds with Log Kow > 3 to avoid micro-emulsion formation.

Workflow:

  • Setup: Use a thermostated reaction vessel (25°C) with minimal headspace.

  • Phases: Add water (pre-saturated with nonanol) and nonanol (pre-saturated with water) carefully to avoid mixing turbulence.

  • Stirring: Stir the aqueous phase slowly (< 150 rpm) to generate a vortex that does not disrupt the interface.

  • Equilibrium: Allow to equilibrate for 24–48 hours.

  • Sampling: Withdraw samples from the aqueous phase using a glass syringe, ensuring no solvent layer is entrained.

  • Analysis: Quantify concentration via GC-FID or HPLC-UV.

  • Calculation:

    
    
    

Part 6: Visualizations

Risk Assessment Logic Flow

This diagram guides the researcher through the decision-making process when introducing branched nonanols into a new workflow.

RiskAssessment Figure 2: Laboratory Risk Assessment Logic for Branched Nonanols Start New Protocol Involving Branched Nonanols HazardID Hazard Identification (H315, H318, H412) Start->HazardID ExposureAssess Exposure Assessment (Aerosol vs. Liquid) HazardID->ExposureAssess RiskChar Risk Characterization ExposureAssess->RiskChar ControlHigh High Risk (Aerosol/Heat) REQUIRE: Fume Hood + Resp. Protection RiskChar->ControlHigh Inhalation Potential ControlMod Moderate Risk (Liquid Handling) REQUIRE: Goggles + Nitrile Gloves RiskChar->ControlMod Dermal/Ocular Contact Waste Waste Disposal (Non-Halogenated Organic) ControlHigh->Waste ControlMod->Waste

References

  • OECD. (2002).[9] Test No. 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development.[9] Link

  • OECD. (2006). SIDS Initial Assessment Profile: Isononyl Alcohol (CAS 27458-94-2).[1][10] OECD Existing Chemicals Database. Link

  • ECHA. (n.d.). Registration Dossier: Isononanol. European Chemicals Agency.[9][4] Link

  • PubChem. (n.d.).[4] Compound Summary: Isononanol (CID 17072).[4] National Center for Biotechnology Information. Link

  • BASF. (2024).[6] Safety Data Sheet: Isononanol Petronas. BASF Safety Data Sheets. Link (Generic landing page for verification)

  • US EPA. (2010). Screening-Level Hazard Characterization: Higher Alcohols Category. Link

Sources

Protocols & Analytical Methods

Method

Grignard reaction protocols for branched alcohol synthesis

Application Note: Advanced Grignard Protocols for Sterically Hindered Branched Alcohol Synthesis Executive Summary & Strategic Context The synthesis of complex, branched tertiary alcohols is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Grignard Protocols for Sterically Hindered Branched Alcohol Synthesis

Executive Summary & Strategic Context

The synthesis of complex, branched tertiary alcohols is a cornerstone of modern drug discovery. These motifs often serve as "conformational locks" in Active Pharmaceutical Ingredients (APIs), restricting bond rotation to favor bioactive geometries. However, the installation of bulky alkyl/aryl groups onto sterically hindered ketones or esters via classical Grignard addition is frequently plagued by two parasitic pathways: Enolization (acting as a base) and Reduction (acting as a hydride source).[1]

This guide moves beyond undergraduate textbook protocols. It details high-fidelity methodologies—specifically the Knochel "Turbo" Grignard and the Imamoto Organocerium protocols—designed to bypass the "steric wall" and ensure reproducible scale-up.

Mechanistic Causality: Why Classical Protocols Fail

To optimize yield, one must understand the failure modes. In hindered systems, the transition state for nucleophilic attack is energetically disfavored compared to side reactions.

The Competing Pathways
  • Nucleophilic Addition (Desired):

    
     attacks the carbonyl carbon.
    
  • Enolization (Parasitic): If the ketone has

    
    -protons and the Grignard reagent is basic (which it is), it abstracts a proton. Upon quenching, you recover the starting material.[1]
    
  • Reduction (Parasitic): If the Grignard reagent has

    
    -hydrogens (e.g., isopropyl, ethyl), a hydride transfer can occur via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol.
    

Strategic Intervention: To favor Pathway 1, we must either increase the nucleophilicity of the reagent (Knochel) or decrease its basicity while activating the electrophile (Imamoto).

Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate using the following logic flow.

GrignardDecision Start Substrate Analysis HasAlpha Contains Alpha-Protons? Start->HasAlpha Steric Steric Bulk (t-Bu, Adamantyl)? HasAlpha->Steric Yes Standard Protocol A: Standard Grignard (THF/Ether) HasAlpha->Standard No (Benzophenone) BetaH Reagent has Beta-Hydrogens? Steric->BetaH High Steric->Standard Low Turbo Protocol B: Turbo Grignard (iPrMgCl·LiCl) BetaH->Turbo No (Risk: Enolization) Cerium Protocol C: Imamoto Reagent (CeCl3 + RMgX) BetaH->Cerium Yes (Risk: Reduction) Turbo->Cerium If Yield < 50%

Figure 1: Decision matrix for selecting the optimal organometallic protocol based on substrate hindrance and side-reaction risks.

Pre-Reaction Validation: The "Hidden" Variables

Trustworthiness in Grignard chemistry relies on stoichiometry. You cannot assume commercial reagents are at the labeled concentration.

Protocol: Titration of Grignard Reagents (Knochel Method)

Why: Commercial Grignard reagents degrade over time. Accurate stoichiometry prevents large excesses that complicate workup.

  • Reagent: Weigh 254 mg of iodine (

    
    )  into a flame-dried 10 mL vial under Argon.
    
  • Solvent: Add 5 mL of a saturated solution of LiCl in anhydrous THF.

    • Self-Validating Step: The solution must be a deep, dark brown.

  • Titration: Add the Grignard reagent dropwise via a gas-tight syringe at 0°C.

  • Endpoint: The brown color vanishes, becoming clear/colorless.

    • Calculation:

      
      
      

Protocol B: The "Turbo" Grignard ( )

Application: Moderate steric hindrance; generating functionalized aryl/heteroaryl Grignards via Halogen-Magnesium exchange. Mechanism: The inclusion of LiCl breaks up the polymeric aggregates of Grignard reagents into monomeric species, significantly increasing solubility and reactivity [1].

Reagents:

  • Aryl/Alkyl Halide (RX)

  • 
     (Commercial or prepared)
    
  • Anhydrous THF[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask. Cool to RT under positive Argon pressure.

  • Exchange: Add the Aryl Iodide/Bromide (1.0 equiv) in THF. Cool to -20°C.

  • Activation: Add

    
     (1.1 equiv) dropwise.
    
    • Causality: The LiCl complex accelerates the I/Mg exchange by orders of magnitude compared to standard

      
      .
      
  • Monitoring: Stir for 30 min. Quench a 0.1 mL aliquot with

    
     and check via NMR.
    
    • Self-Validating Step: >95% conversion to the deuterated arene indicates the Grignard is formed.

  • Addition: Add the ketone electrophile (0.8 equiv) slowly at -20°C. Warm to RT.

Protocol C: The Imamoto Reagent (Organocerium)

Application: Extreme steric hindrance (e.g., adding


-butyl groups to fenchone) or highly enolizable ketones.
Mechanism:  Transmetallation creates an Organocerium species (

). This species is more nucleophilic (due to Ce's oxophilicity activating the carbonyl oxygen) but less basic than Mg, suppressing enolization [2].

Critical Requirement: Anhydrous Cerium(III) Chloride (


).[3]
Warning: Commercial "anhydrous" 

is often wet. Using the hydrate (

) without proper drying will destroy your Grignard.

Step-by-Step Methodology:

  • Drying

    
     (The Failure Point): 
    
    • Place

      
       (powdered) in a Schlenk flask.
      
    • Heat to 90°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Increase heat to 140°C for 2 hours.

    • Self-Validating Step: The solid should remain a white powder. If it turns yellow/brown, hydrolysis occurred (

      
       formed); discard and restart.
      
    • Cool to RT under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried

      
      . Stir vigorously overnight at RT.
      
    • Observation: You want a fine, milky white suspension.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Grignard reagent (

      
      , 1.2 equiv vs Ketone) dropwise.
      
    • Stir for 1 hour at -78°C. The reagent is now

      
      .
      
  • Reaction:

    • Add the hindered ketone (1.0 equiv) in THF dropwise.

    • Allow to warm slowly to 0°C (or RT for extremely difficult cases).

    • Note: Organocerium additions are often faster than pure Grignard additions despite the lower temperature.

Data Comparison: Protocol Efficacy

FeatureStandard Grignard (

)
Turbo Grignard (

)
Imamoto Reagent (

)
Primary Utility Simple, unhindered alcoholsFunctionalized arenes, moderate hindranceHighly hindered / Enolizable ketones
Basicity High (High Enolization risk)HighLow (Suppresses Enolization)
Nucleophilicity ModerateHighVery High (Oxophilic activation)
Temperature Usually 0°C to Reflux-20°C to RT-78°C to 0°C
Typical Yield (Hindered) < 30%50 - 70%> 85%

Safety & Scale-Up: Quenching Protocols

Grignard scale-up is hazardous due to the induction period (delayed initiation causing thermal runaway) and exothermic quenching.

The "Reverse Quench" (Mandatory for Scale-Up): Never pour water into the reaction vessel.

  • Prepare a quenching vessel with 15% aqueous

    
     (or 
    
    
    
    if product is acid-stable) and ice.
  • Cannulate the reaction mixture slowly into the quenching vessel with vigorous stirring.

  • Control: Maintain internal temperature < 20°C to prevent solvent boiling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Initiation) Oxide layer on Mg; Wet solvent.Add DIBAL-H (1 mol%) or

crystal. Use Turbo method (LiCl cleans surface).
Recovered Ketone Enolization occurred (Reagent acted as base).Switch to Protocol C (Imamoto). The reduced basicity is required.
Secondary Alcohol formed Reduction (Hydride transfer from

-H).
Use a Grignard without

-H (e.g., Methyl) if possible, or Switch to Protocol C (changes transition state geometry).
Wurtz Coupling (R-R) Temperature too high during formation.Add Halide slower; dilute solution; keep T < 30°C.

References

  • Knochel, P., et al. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.[5] [Link]

  • Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Mg Insertion for the Direct Preparation of Functionalized Aryl- and Alkylmagnesium Halides. Angewandte Chemie. [Link]

  • Organic Syntheses. (2010). Titration of Grignard Reagents with Iodine. Organic Syntheses, Coll. Vol. 11. [Link]

  • ACS Chemical Health & Safety. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

Sources

Application

Catalytic hydrogenation methods for ethyl-branched nonanols

Application Note: Catalytic Hydrogenation Strategies for Ethyl-Branched Nonanols Executive Summary This guide details the catalytic hydrogenation protocols for synthesizing ethyl-branched nonanols, specifically focusing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Strategies for Ethyl-Branched Nonanols

Executive Summary

This guide details the catalytic hydrogenation protocols for synthesizing ethyl-branched nonanols, specifically focusing on 2-ethyl-1-heptanol . This C9 alcohol is a critical intermediate for high-performance plasticizers, surfactants, and lubricants. Unlike linear alcohols, the ethyl branch introduces steric hindrance that influences catalyst activity and selectivity. This document provides validated workflows for converting the precursor 2-ethyl-2-heptenal (derived from the aldol condensation of


-butyraldehyde and 

-valeraldehyde) into the saturated alcohol, balancing reaction kinetics with safety and yield.

Chemical Context & Reaction Engineering

The hydrogenation of


-unsaturated aldehydes (enals) to saturated alcohols involves two distinct reduction steps:
  • C=C Hydrogenation: Thermodynamically favored, rapid.

  • C=O Hydrogenation: Kinetically slower, often the rate-determining step (RDS).

For 2-ethyl-1-heptanol, the reaction network is consecutive.[1] The primary challenge is preventing the formation of byproducts like alkanes (via hydrogenolysis) or incomplete reduction (saturated aldehydes).

Reaction Pathway Visualization

ReactionPathway Enal 2-Ethyl-2-Heptenal (Precursor) Aldehyde 2-Ethylheptanal (Intermediate) Enal->Aldehyde Fast (k1) Pd, Ni, Cu Allylic 2-Ethyl-2-Heptenol (Allylic Alcohol) Enal->Allylic Selectivity Path B (Rare in bulk mfg) Alcohol 2-Ethyl-1-Heptanol (Target Product) Aldehyde->Alcohol Slow (k2) Ni, Cu-Cr, Ru Alkane Heptane/Nonane (Over-reduction) Alcohol->Alkane Hydrogenolysis High T / Acidic Support

Figure 1: Reaction network for the hydrogenation of ethyl-branched enals.[2] The path Enal


 Aldehyde 

Alcohol is the dominant industrial route.

Catalyst Selection Matrix

Selection depends on the scale and available equipment (pressure rating).

Catalyst SystemActive PhasePressure Req.[3]Temp. RangeSelectivity ProfileApplication Context
Raney Nickel Ni (Skeletal)30–50 bar80–120°CHigh activity for both C=C and C=O.Industrial Standard. Robust, cost-effective, but pyrophoric.
Copper Chromite Cu-Cr-O100–200 bar140–180°CExcellent for C=O; minimizes hydrogenolysis.Bulk manufacturing where high pressure is available.
Pd/C + Zn Pd (Promoted)5–20 bar40–80°CExtremely fast C=C; slow C=O without promoter.Lab-scale, two-stage synthesis, or stereochemical studies.
Ruthenium/C Ru40–60 bar100–130°CHigh activity for C=O; works in aqueous media.Specialized synthesis requiring mild temperatures but high pressure.

Protocol A: High-Pressure Slurry Hydrogenation (Raney Nickel)

Target: >99% Conversion, >98% Selectivity

This protocol utilizes a skeletal nickel catalyst (Raney type). It is the most reliable method for complete saturation of both the olefin and aldehyde groups in a single batch operation.

Safety Pre-Requisites (Critical)
  • Pyrophoric Hazard: Raney Nickel ignites spontaneously in air when dry. Always handle under water or solvent.

  • Exotherm: The hydrogenation of the C=C bond is highly exothermic (~33 kJ/mol). Uncontrolled addition can lead to thermal runaway.

  • Pressure: Vessel must be rated for at least 100 bar.

Materials
  • Substrate: 2-Ethyl-2-heptenal (Purity >95%).

  • Catalyst: Raney Nickel (e.g., W.R. Grace 2800 or equivalent), slurry in water (pH 9-10).

  • Solvent: Methanol or Isopropanol (optional, improves heat transfer).

  • Gas: Hydrogen (99.99%).

Step-by-Step Procedure
  • Catalyst Preparation:

    • Weigh Raney Nickel slurry equivalent to 3-5 wt% of the substrate mass (dry basis).

    • Wash: Decant the storage water and wash the catalyst 3x with the reaction solvent (e.g., Methanol) to remove residual alkali. Keep catalyst submerged at all times.

  • Reactor Loading:

    • Charge the washed catalyst slurry into the autoclave.

    • Add the solvent (if using) and the substrate (2-ethyl-2-heptenal).

    • Ratio: Recommended concentration is 20-30% v/v substrate in solvent. Running neat is possible but requires rigorous cooling.

  • Purging:

    • Seal reactor.[4] Flush with Nitrogen (10 bar)

      
       3 cycles to remove oxygen.
      
    • Flush with Hydrogen (10 bar)

      
       3 cycles.
      
  • Reaction Stage 1 (C=C Reduction - Low Temp):

    • Pressurize to 30 bar with H2.

    • Set stirring to max RPM (mass transfer limited).

    • Heat to 60°C . Note: Monitor temperature closely. The exotherm will occur here. Maintain 60-70°C for 1 hour.

  • Reaction Stage 2 (C=O Reduction - High Temp):

    • Once H2 uptake slows (indicating C=C saturation), ramp temperature to 110-120°C .

    • Increase pressure to 50 bar (if reactor permits) to drive the equilibrium toward the alcohol.

    • Hold for 2–4 hours until H2 uptake ceases completely.

  • Workup:

    • Cool to <30°C. Vent H2. Purge with Nitrogen.[5]

    • Filtration: Filter the reaction mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to remove the catalyst. Do not let the filter cake dry out.

    • Quench: Immediately submerge used filter cake in water for disposal.

    • Purification: Distill the filtrate. 2-Ethyl-1-heptanol boils at approx. 185-189°C (at atm pressure).

Protocol B: Selective Two-Stage Hydrogenation (Noble Metal)

Target: High Purity, Lab Scale, Lower Pressure

For laboratories lacking high-pressure infrastructure (>50 bar), a two-stage approach using Palladium (for C=C) and Sodium Borohydride (for C=O) is safer and offers higher regioselectivity.

  • Stage 1: Catalytic Hydrogenation (C=C only)

    • Catalyst: 5% Pd/C (0.5 mol%).

    • Conditions: 1 atm H2 (Balloon) or 5 bar (Parr shaker), Room Temperature, Methanol solvent.

    • Outcome: Quantitative conversion to 2-ethylheptanal within 2 hours.

    • Filtration: Filter off Pd/C.

  • Stage 2: Chemical Reduction (C=O)

    • Reagent: Sodium Borohydride (NaBH4), 0.5 equivalents (excess).

    • Conditions: 0°C to RT in Ethanol.

    • Workup: Quench with dilute HCl, extract with ethyl acetate.

    • Advantage: Eliminates the risk of high-pressure hydrogenolysis; yields spectroscopic grade alcohol.

Analytical Validation & QC

Quantification should be performed using GC-FID.

  • Column: DB-Wax or HP-5 (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (2 min)

    
     10°C/min 
    
    
    
    220°C (5 min).

Retention Time Logic (HP-5):

  • Heptane (Byproduct): ~3.5 min

  • 2-Ethylheptanal (Intermediate): ~8.2 min

  • 2-Ethyl-1-Heptanol (Product): ~10.5 min

  • 2-Ethyl-2-Heptenal (Precursor): ~9.1 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction (Aldehyde remains) Catalyst poisoning or insufficient Temp/Pressure.1. Increase Temp to >110°C.2. Check feed purity (Sulfur/Halogens poison Ni/Pd).
Low Yield (Byproducts formed) Hydrogenolysis (Alkane formation).1. Lower reaction temperature.2. Reduce residence time.3. Switch to Cu-Chromite (less active for C-O cleavage).
Runaway Exotherm Too high substrate concentration or rapid heating.1. Use solvent (MeOH).2. Ramp temperature in stages (60°C then 120°C).
Filter Clogging Catalyst attrition (fines generation).Use a finer grade filter aid (Celite 545) or reduce stirring shear slightly.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Alcohols, Aliphatic." Wiley-VCH. (Detailed industrial processes for Oxo-alcohols and hydrogenation). Link

  • Turek, T., et al. (1994). "Kinetics of the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol." Chemical Engineering Science, 49(24), 4689-4698. (Kinetics surrogate for C9 analog). Link

  • Maki-Arvela, P., et al. (2005). "Selective hydrogenation of citral to citrols and citronellol." Journal of Chemical Technology & Biotechnology. (Mechanistic insights on

    
    -unsaturated aldehyde hydrogenation). Link
    
  • FEDIOL Guide. "Guide to good practice on safe operation of Hydrogenation units." (Safety protocols for industrial hydrogenation). Link

  • ACS Chemical Reviews.

    
    -Unsaturated Aldehydes." (Catalyst selectivity review). Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Removal of unreacted starting materials from 7-Ethyl-1-nonanol

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 7-Ethyl-1-nonanol, specifically focusing on the removal of unreac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 7-Ethyl-1-nonanol, specifically focusing on the removal of unreacted starting materials. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested advice to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I might find in my crude 7-Ethyl-1-nonanol product?

A common and efficient synthetic route to primary alcohols such as 7-Ethyl-1-nonanol is the reduction of the corresponding ester, in this case, ethyl 7-ethylnonanoate. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is typically employed for this transformation.[1][2][3] Therefore, the most likely impurities are unreacted ethyl 7-ethylnonanoate and residual reagents from the work-up, such as aluminum salts.

Q2: Why is it crucial to remove these specific starting materials?

Unreacted starting materials can interfere with subsequent reactions, affecting yield and purity of the final product. For instance, the presence of unreacted ethyl 7-ethylnonanoate can lead to by-product formation in reactions where the hydroxyl group of 7-Ethyl-1-nonanol is the desired reactive site. In the context of drug development, even trace impurities can have significant impacts on the biological activity and safety profile of a compound.

Q3: What are the key differences in physical properties between 7-Ethyl-1-nonanol and its likely unreacted starting materials that can be exploited for purification?

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in WaterPolarity
7-Ethyl-1-nonanol (Product) C₁₁H₂₄O172.31~215[4]Very slightly solubleHigh (due to -OH group)
Ethyl nonanoate (Starting Material) C₁₁H₂₂O₂186.29227-228[5]Insoluble[6]Moderate
Diethyl Ether (Solvent) C₄H₁₀O74.1234.6[7][8]Slightly solubleLow

Q4: What is the purpose of the aqueous work-up after the LAH reduction, and how does it aid in purification?

The aqueous work-up is a critical step to quench the highly reactive excess LAH and to neutralize the reaction mixture.[1][2] A careful, sequential addition of water and then a dilute acid (like HCl or H₂SO₄) is typically performed. This process converts the aluminum alkoxide intermediate to the desired alcohol and precipitates aluminum salts (as aluminum hydroxide), which can then be removed by filtration. This initial filtration is a crucial first step in purification.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to address the specific issue of removing unreacted starting materials from your crude 7-Ethyl-1-nonanol.

Problem: My crude 7-Ethyl-1-nonanol is contaminated with unreacted ethyl nonanoate.

This is a common issue, especially if the reaction has not gone to completion. The following purification strategies are recommended, in order of increasing complexity and resolving power.

Principle: This technique separates liquids with different boiling points.[9] Since 7-Ethyl-1-nonanol has a significantly different boiling point from the less polar ethyl nonanoate and the highly volatile diethyl ether solvent, fractional distillation is an effective purification method.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude 7-Ethyl-1-nonanol in the round-bottom flask along with a few boiling chips.

  • Distillation:

    • Gently heat the flask. The first fraction to distill will be the low-boiling solvent (diethyl ether, b.p. 34.6 °C).

    • Gradually increase the heating mantle temperature. The next fraction will be the unreacted ethyl nonanoate (b.p. ~227-228 °C).

    • Monitor the temperature at the head of the fractionating column. A plateau in temperature indicates that a pure component is distilling.

    • Once the ethyl nonanoate has been removed, the temperature will rise again. Collect the fraction that distills at the boiling point of 7-Ethyl-1-nonanol (~215 °C) in a clean receiving flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm the purity of the 7-Ethyl-1-nonanol.

Principle: This technique separates compounds based on their polarity.[9] 7-Ethyl-1-nonanol is more polar than ethyl nonanoate and will therefore adhere more strongly to the polar stationary phase (silica gel), eluting later.

Step-by-Step Protocol:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. Aim for an Rf value of ~0.3 for the 7-Ethyl-1-nonanol.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 7-Ethyl-1-nonanol in a minimal amount of the chromatography solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Add the eluent (solvent mixture) to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of compounds using TLC.

    • Combine the fractions containing the pure 7-Ethyl-1-nonanol.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-Ethyl-1-nonanol.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying 7-Ethyl-1-nonanol.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Strategy cluster_end Final Product CrudeProduct Crude 7-Ethyl-1-nonanol (Contains unreacted ester, and solvent) Distillation Fractional Distillation CrudeProduct->Distillation Boiling Point Difference > 25°C Chromatography Flash Column Chromatography CrudeProduct->Chromatography Similar Boiling Points or High Purity Required PureProduct Pure 7-Ethyl-1-nonanol Distillation->PureProduct Chromatography->PureProduct

Caption: Purification strategy selection for 7-Ethyl-1-nonanol.

References

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved February 10, 2026, from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved February 10, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl nonanoate, 123-29-5. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Ethyl Nonanoate. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 10, 2026, from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved February 10, 2026, from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 10, 2026, from [Link]

  • You-iggy. (2023, March 19). 1-Nonanol. Retrieved February 10, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium sulfate. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Diethyl Ether. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Sodium Sulfate. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • ResearchGate. (n.d.). Synthesis of ethyl nonanoate (1a) with varying CO concentrations. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • PubChem. (n.d.). Lithium aluminum hydride. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 10, 2026, from [Link]

  • Vedantu. (n.d.). Diethyl Ether: Structure, Properties & Uses Explained. Retrieved February 10, 2026, from [Link]

  • BYJU'S. (2020, June 15). Sodium Sulphate. Retrieved February 10, 2026, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 10, 2026, from [Link]

  • Scribd. (n.d.). Ester Separation Method via Distillation | PDF. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved February 10, 2026, from [Link]

  • Safrole. (n.d.). Lithium Aluminium Hydride Properties, Reactions and Applications. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved February 10, 2026, from [Link]

  • Testbook. (n.d.). Sodium Sulfate: Definition, Structure, Properties & Applications. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved February 10, 2026, from [Link]

  • Quora. (2020, July 1). What are the properties of lithium aluminium hydride?. Retrieved February 10, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Unmistakable Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Ethyl-1-nonanol

In the landscape of molecular identification, mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural elucidation capabilities. For researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular identification, mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural elucidation capabilities. For researchers, scientists, and professionals in drug development, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of novel and known compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 7-Ethyl-1-nonanol, a C11 branched-chain primary alcohol. We will explore the characteristic fragmentation pathways, compare the utility of mass spectrometry against other analytical techniques, and provide a robust experimental protocol for its analysis.

Principles of Electron Ionization and Alcohol Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For aliphatic alcohols, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺˙).[1] However, the molecular ion of alcohols is often of low abundance or entirely absent, particularly in larger molecules, due to its instability.[2][3] The subsequent fragmentation is dominated by two primary pathways: alpha-cleavage and dehydration.[4][5][6]

  • Alpha-Cleavage: This is a characteristic fragmentation for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[7] This process is driven by the formation of a resonance-stabilized oxonium ion and a neutral radical.[4][5] The largest alkyl group attached to the α-carbon is preferentially lost.[3]

  • Dehydration: This pathway involves the elimination of a water molecule (loss of 18 Da) from the molecular ion, resulting in the formation of an alkene radical cation.[8][9] This fragment is often observed as an [M-18]⁺˙ peak in the mass spectrum.

The Fragmentation Pattern of 7-Ethyl-1-nonanol

7-Ethyl-1-nonanol (C₁₁H₂₄O, molecular weight: 172.31 g/mol ) is a branched-chain primary alcohol. Its structure dictates a specific and predictable fragmentation pattern under electron ionization.

Predicted Mass Spectrum and Key Fragments

While a publicly available mass spectrum for 7-Ethyl-1-nonanol is not readily found, we can confidently predict its fragmentation based on the established principles for long-chain alcohols.

The molecular ion peak (M⁺˙) at m/z 172 is expected to be of very low intensity or completely absent.[1][2] The primary fragmentation pathways will yield the following key ions:

  • Alpha-Cleavage: The C-C bond between the first and second carbon is the alpha-bond. Cleavage at this position results in the loss of a C₈H₁₇ radical and the formation of the resonance-stabilized oxonium ion [CH₂=OH]⁺ at m/z 31 . This is a hallmark of primary alcohols and is often a prominent peak.[9][10]

  • Dehydration: The loss of a water molecule from the molecular ion will produce a fragment at m/z 154 ([M-18]⁺˙).[9] This alkene radical cation can undergo further fragmentation.

  • Secondary Fragmentation (Post-Dehydration): The ion at m/z 154 can lose an ethyl radical (C₂H₅•) to form a fragment at m/z 125 , or a butyl radical (C₄H₉•) to form a fragment at m/z 97 .

  • Other Significant Fragments:

    • Cleavage of the C-C bond at the branching point (C7) can lead to the formation of various carbocation fragments. Loss of a propyl radical (C₃H₇•) from the molecular ion would result in a fragment at m/z 129 .

    • Loss of a pentyl radical (C₅H₁₁•) would lead to a fragment at m/z 101 .

    • A prominent series of alkyl fragments separated by 14 Da (representing CH₂ groups) is also expected, which is characteristic of long-chain aliphatic compounds.[2]

The following DOT script visualizes the primary fragmentation pathways of 7-Ethyl-1-nonanol.

Fragmentation_Pattern M 7-Ethyl-1-nonanol (M+) m/z 172 alpha_cleavage Alpha-Cleavage (- C8H17 radical) M->alpha_cleavage dehydration Dehydration (- H2O) M->dehydration frag_31 [CH2=OH]+ m/z 31 alpha_cleavage->frag_31 frag_154 [C11H22]+. m/z 154 dehydration->frag_154 further_frag1 (- C2H5 radical) frag_154->further_frag1 further_frag2 (- C4H9 radical) frag_154->further_frag2 frag_125 [C9H17]+ m/z 125 further_frag1->frag_125 frag_97 [C7H13]+ m/z 97 further_frag2->frag_97

Caption: Predicted EI-MS fragmentation of 7-Ethyl-1-nonanol.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical approach often involves complementary techniques. The following table compares mass spectrometry with other common methods for the identification and characterization of long-chain alcohols.

TechniquePrincipleStrengthsWeaknesses
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Excellent separation of isomers; provides both retention time and mass spectral data for high-confidence identification.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Provides unambiguous structural elucidation, including stereochemistry; non-destructive.Relatively low sensitivity compared to MS; requires larger sample amounts; complex spectra for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.Provides information about the functional groups present (e.g., O-H stretch for alcohols); fast and non-destructive.Does not provide detailed structural information for the entire molecule; less specific for large molecules with many similar bonds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their interactions with a stationary phase and a liquid mobile phase, followed by mass analysis.Suitable for non-volatile and thermally labile compounds; can be coupled with various ionization techniques.[11]May have lower resolution for isomeric separation compared to GC; potential for matrix effects.

Experimental Protocol: GC-MS Analysis of 7-Ethyl-1-nonanol

This protocol outlines a standard procedure for the analysis of 7-Ethyl-1-nonanol using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

I. Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which 7-Ethyl-1-nonanol is soluble (e.g., dichloromethane, hexane, or ethyl acetate).

  • Standard Solution Preparation: Prepare a stock solution of 7-Ethyl-1-nonanol at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

II. Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 30-400.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

III. Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared working solution into the GC-MS system.

  • Data Acquisition: Acquire data over the specified mass range for the duration of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 7-Ethyl-1-nonanol.

    • Extract the mass spectrum for this peak.

    • Identify the key fragment ions and compare them to the predicted fragmentation pattern.

    • (Optional) Compare the acquired spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[9]

The following DOT script illustrates the GC-MS workflow.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (Temperature Programmed) Injector->Column Sample Introduction TransferLine Heated Transfer Line (280°C) Column->TransferLine IonSource EI Ion Source (70 eV) MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Analysis & Library Search) Detector->DataSystem TransferLine->IonSource

Caption: General workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of 7-Ethyl-1-nonanol is characterized by a predictable fragmentation pattern dominated by alpha-cleavage, leading to a prominent ion at m/z 31, and dehydration, resulting in an ion at m/z 154. While mass spectrometry provides a powerful fingerprint for identification, a multi-technique approach incorporating methods like NMR and FTIR can offer a more comprehensive and unambiguous structural elucidation. The provided experimental protocol serves as a robust starting point for researchers aiming to analyze this and other long-chain alcohols, ensuring reliable and reproducible results. A thorough understanding of these fragmentation principles is indispensable for accurate compound identification in diverse scientific and industrial applications.

References

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  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]

  • Whitman College. (n.d.). 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]

  • You-iggy. (2023, March 19). 1-Nonanol. Retrieved from [Link]

  • Mayo Clinic. (2022, May 18). Alcohol use disorder. Retrieved from [Link]

Sources

Comparative

Comparing surfactant properties of 7-Ethyl-1-nonanol vs Nonanol

Content Type: Technical Comparison & Experimental Guide Audience: Formulation Scientists, Surface Chemists, and Drug Delivery Researchers[1] Executive Summary: The Structural Divergence In the engineering of colloidal sy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Formulation Scientists, Surface Chemists, and Drug Delivery Researchers[1]

Executive Summary: The Structural Divergence

In the engineering of colloidal systems and drug delivery vehicles, the selection of co-surfactants is often reduced to a trade-off between packing efficiency and interfacial fluidity .[1]

This guide compares 1-Nonanol (a linear C9 fatty alcohol) against 7-Ethyl-1-nonanol (a branched C11 fatty alcohol).[1] While both serve as amphiphiles, their structural isomerism dictates divergent behaviors in critical micelle concentration (CMC), wetting kinetics, and foam stability.[1]

  • 1-Nonanol represents the "Order": High crystallinity, tight interfacial packing, and stable foam lamellae.[1]

  • 7-Ethyl-1-nonanol represents the "Chaos": Steric bulk, rapid wetting, low melting point, and foam suppression.[1]

Physicochemical Profile & Molecular Architecture[1][2]

The fundamental difference lies in the hydrophobic tail topology . The linear chain of nonanol favors Van der Waals alignment, whereas the ethyl branch at the C-7 position of the nonanol backbone introduces steric hindrance that disrupts ordered packing.[1]

Table 1: Comparative Physicochemical Data
Property1-Nonanol (Linear)7-Ethyl-1-nonanol (Branched)Impact on Surfactancy
Molecular Formula


C11 is more hydrophobic.[1]
Molecular Weight 144.26 g/mol 172.31 g/mol Higher MW increases adsorption energy.[1]
LogP (Octanol/Water) ~3.77 ~4.3 - 4.8 (Est.)[1]Branched C11 partitions more strongly into oil/lipid phases.[1]
Water Solubility ~140 mg/L (25°C)< 50 mg/L (Est.)7-Ethyl requires stronger solubilizers (hydrotropes).[1]
Melting Point -6 °C< -15 °C (Est.)[1]Branching suppresses crystallization, keeping interfaces fluid at low T.
Critical Packing Parameter (CPP) ~0.8 (Truncated Cone)> 1.0 (Inverted Cone)7-Ethyl favors curvature (microemulsions/reverse micelles).[1]

Mechanistic Analysis: Surfactant Performance

Interfacial Packing and Surface Tension

The linear tail of 1-Nonanol allows it to pack vertically and tightly at the air-water interface, effectively lowering surface tension (


).[1] However, this tight packing can lead to rigid films that are slow to re-equilibrate.[1]

7-Ethyl-1-nonanol , with its distal ethyl branch, occupies a larger cross-sectional area (


).[1]
  • Effect: It cannot pack as tightly as the linear isomer, meaning the minimum surface tension (

    
    ) achievable might be slightly higher (less effective).[1]
    
  • Advantage: The steric bulk prevents the formation of rigid "gel" phases at the interface. This results in faster diffusion rates and superior dynamic surface tension reduction, making it an excellent wetting agent for high-speed processes.[1]

Critical Micelle Concentration (CMC)

Generally, adding carbon atoms decreases the CMC (increasing hydrophobicity).[1]

  • 1-Nonanol (C9): High CMC (relative to surfactants), acting primarily as a co-surfactant.[1]

  • 7-Ethyl-1-nonanol (C11): The addition of 2 carbons should lower the CMC significantly.[1] However, branching typically increases CMC compared to a linear chain of the same carbon count (C11 linear).[1]

  • Net Result: The hydrophobicity of the C11 backbone dominates. 7-Ethyl-1-nonanol will aggregate at lower concentrations than 1-Nonanol, but the aggregates (micelles) will be looser and more dynamic.[1]

Foaming Characteristics
  • 1-Nonanol: Stabilizes foam.[1] The linear chains align in the foam lamellae, increasing surface viscosity and preventing drainage.[1]

  • 7-Ethyl-1-nonanol: Acts as a defoamer .[1] The branched tail disrupts the orderly packing of surfactants in the bubble wall, causing the film to rupture.[1]

Visualization: Structural Impact on Micellization[4]

The following diagram illustrates how the structural differences dictate the Critical Packing Parameter (CPP) and the resulting aggregate shape.

SurfactantPacking cluster_0 1-Nonanol (Linear) cluster_1 7-Ethyl-1-nonanol (Branched) Nonanol Linear Tail (C9) Small Area (a0) Packing1 Tight Packing (Cylindrical/Truncated Cone) Nonanol->Packing1 Result1 Lamellar Phases Stable Foam Packing1->Result1 Result2 Reverse Micelles Defoaming Fluid Interface Result1->Result2 Structural Divergence EthylNon Branched Tail (C11) Large Area (a0) Packing2 Steric Hindrance (Inverted Cone) EthylNon->Packing2 Packing2->Result2

Caption: Comparative packing geometry. Linear tails (Blue) favor planar/lamellar structures; Branched tails (Red) induce curvature and disrupt order.

Experimental Protocols

To validate these properties in your specific formulation, use the following self-validating workflows.

Protocol A: Dynamic Surface Tension (Maximum Bubble Pressure)

Objective: Determine how quickly the surfactant migrates to a newly created interface (Wetting Speed).

  • Preparation: Prepare 10 mM solutions of both alcohols in a standard solvent (e.g., 5% Ethanol/Water) to ensure solubility, or use a base surfactant system (e.g., 0.1% SDS) and dope with 0.05% of the target alcohol.[1]

  • Calibration: Calibrate the Bubble Pressure Tensiometer using HPLC-grade water (

    
     mN/m at 20°C).
    
  • Measurement:

    • Vary surface age from 10 ms to 10,000 ms.[1]

    • Record

      
       at each time point.[1]
      
  • Analysis: Plot

    
     vs. Surface Age (
    
    
    
    ).
    • Expectation: 7-Ethyl-1-nonanol should show a steeper decay curve (faster equilibration) due to lack of crystalline packing delay.[1]

Protocol B: Ternary Phase Diagram Construction (Microemulsion Window)

Objective: Assess the efficiency of the alcohol as a co-surfactant in solubilizing oil.

  • Components:

    • Oil: Isopropyl Myristate (IPM).[1]

    • Surfactant: Tween 80.[1]

    • Co-Surfactant: 1-Nonanol vs. 7-Ethyl-1-nonanol .[1]

    • Aqueous Phase: Water.[1]

  • Workflow:

    • Fix Surfactant:Co-Surfactant ratio (

      
      ) at 1:1.[1]
      
    • Titrate oil/surfactant mixtures with water until turbidity (cloud point) is observed.[1]

  • Data Output:

    • The 7-Ethyl-1-nonanol system is expected to yield a larger microemulsion region (clear isotropic phase) at lower temperatures due to its ability to swell the interface and prevent rigid gel formation.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Sample Prep cluster_measure Phase 2: Characterization start Start: Comparative Analysis sol Prepare Binary Sol. (Alcohol + Water/Cosolvent) start->sol check Check Solubility (Turbidity Scan) sol->check static Static Surface Tension (Wilhelmy Plate) check->static If Soluble dynamic Dynamic Surface Tension (Bubble Pressure) check->dynamic foam Ross-Miles Foam Test check->foam decision Data Analysis static->decision Eq. Gamma dynamic->decision Diffusion Coeff foam->decision Foam Height report Generate Guide decision->report

Caption: Step-by-step workflow for characterizing surfactant properties of fatty alcohols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8914, 1-Nonanol.[1] Retrieved from [Link][1]

  • Stenutz, R. Data Sheet: 7-ethyl-1-nonanol (Isomer of Undecanol).[1] Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Nonanol Thermochemical Data. Retrieved from [Link][1]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena.[1] (General reference for branching effects on CMC).

  • ResearchGate. Nonionic Surfactants with Linear and Branched Hydrocarbon Tails. Retrieved from [Link]

Sources

Validation

A Comparative Thermal Analysis of 7-Ethyl-1-nonanol: A Guide for Researchers

This guide provides a comprehensive thermal analysis of 7-Ethyl-1-nonanol, offering a comparative perspective against its linear isomer, 1-nonanol, and other long-chain alcohols. While specific experimental Differential...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive thermal analysis of 7-Ethyl-1-nonanol, offering a comparative perspective against its linear isomer, 1-nonanol, and other long-chain alcohols. While specific experimental Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for 7-Ethyl-1-nonanol are not extensively available in public literature, this document synthesizes established principles of thermal analysis and structure-property relationships to provide researchers, scientists, and drug development professionals with a robust framework for understanding its thermal behavior.

The stability and phase behavior of long-chain alcohols are critical parameters in various applications, including their use as solvents, reagents, and formulation components in the pharmaceutical and chemical industries. Thermal analysis techniques such as DSC and TGA are indispensable tools for characterizing these properties, providing insights into melting points, boiling points, heat capacity, and thermal stability.

The Influence of Molecular Structure on Thermal Properties

The thermal properties of an alcohol are intrinsically linked to its molecular structure. Key factors include the length of the carbon chain, the presence and position of branching, and the ability to form hydrogen bonds.

  • Chain Length: Generally, as the carbon chain length increases in a homologous series of linear alcohols, the boiling point and melting point also increase due to stronger van der Waals forces.

  • Branching: The introduction of branching in an alcohol's structure typically leads to a decrease in the melting point and boiling point compared to its linear isomer. The branching disrupts the regular packing of molecules, weakening the intermolecular forces.

  • Hydrogen Bonding: The hydroxyl (-OH) group allows alcohol molecules to form strong hydrogen bonds, which significantly elevates their boiling points compared to alkanes of similar molecular weight.

Comparative Thermal Properties: 7-Ethyl-1-nonanol vs. Alternatives

To contextualize the expected thermal behavior of 7-Ethyl-1-nonanol, a C11 branched-chain alcohol, we will compare its predicted properties with the well-characterized linear isomer, 1-nonanol (a C9 alcohol), and the general trends for other long-chain alcohols.

Property7-Ethyl-1-nonanol (C11H24O)1-Nonanol (C9H20O)1-Decanol (C10H22O)General Trend for Branched Isomers
Molecular Weight ( g/mol ) 172.31144.25[1]158.28-
Boiling Point (°C) Predicted to be lower than a linear C11 alcohol213.3[1]231Lower than linear isomers
Melting Point (°C) Predicted to be significantly lower than a linear C11 alcohol-5[1]6Significantly lower than linear isomers
Thermal Stability Predicted to have potentially lower onset of decomposition than linear isomersDecomposes upon heating, emitting acrid smoke and irritating fumes[1]Decomposes upon heatingMay exhibit different decomposition pathways

Rationale for Predicted Properties of 7-Ethyl-1-nonanol:

  • Boiling and Melting Points: The ethyl group at the 7th position in 7-Ethyl-1-nonanol introduces steric hindrance, preventing the molecules from packing as efficiently as linear alcohols. This reduction in the effectiveness of intermolecular van der Waals forces is expected to result in lower boiling and melting points compared to a hypothetical linear C11 alcohol.

  • Thermal Stability: The presence of a tertiary carbon atom at the branching point in 7-Ethyl-1-nonanol could potentially create a site more susceptible to initial thermal degradation compared to the primary carbons in a linear chain. However, a recent study on the thermo-oxidative aging of linear and branched alcohols suggested that iso-alcohols can exhibit higher stability against thermo-oxidative aging compared to n-alcohols.[2]

Experimental Protocols for Thermal Analysis

For researchers seeking to perform their own thermal analysis of 7-Ethyl-1-nonanol or similar liquid samples, the following step-by-step methodologies for DSC and TGA are provided, based on established standards such as those from ASTM and ISO.[3][4]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, glass transition temperature (if applicable), and enthalpy of phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Ethyl-1-nonanol into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent volatilization of the liquid sample during the analysis.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample furnace.

    • Place an empty, sealed aluminum pan as a reference in the reference furnace.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -80°C, to ensure it is in a solid state.

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected boiling point.

    • Cool the sample back to the starting temperature at a controlled rate, for example, 10°C/min.

    • Perform a second heating scan at the same rate to observe any changes in thermal behavior after the initial thermal history.

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Ethyl-1-nonanol into an open TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss as a function of temperature.

    • The onset temperature of decomposition is determined from the point of significant weight loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal analysis of a liquid sample like 7-Ethyl-1-nonanol.

Caption: Workflow for the thermal analysis of 7-Ethyl-1-nonanol.

Mechanistic Insights into Alcohol Decomposition

The thermal decomposition of alcohols can proceed through various pathways, including dehydration to form alkenes and water, or C-C bond cleavage. For primary alcohols, dehydration is a common route.[5] The presence of branching can influence the preferred decomposition mechanism. For instance, the formation of a more stable tertiary carbocation intermediate could favor certain decomposition pathways in branched alcohols.

Conclusion

While direct experimental DSC and TGA data for 7-Ethyl-1-nonanol are scarce, a comprehensive understanding of its thermal properties can be inferred through a comparative analysis with its linear isomers and other long-chain alcohols. The principles of structure-property relationships suggest that 7-Ethyl-1-nonanol will exhibit a lower melting and boiling point than a corresponding linear C11 alcohol due to steric hindrance from the ethyl branch. Its thermal stability is a more complex property that would require experimental verification, with some evidence suggesting that branched alcohols may exhibit enhanced stability against thermo-oxidative degradation. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analysis and contribute valuable data to the scientific community.

References

  • PubChem. 1-Nonanol. National Center for Biotechnology Information. [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • Albert, J., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Publishing. [Link]

  • Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]

Sources

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